6-Azaspiro[5.5]undecan-6-ium bromide is a quaternary ammonium compound characterized by its unique spirocyclic structure. This compound features a nitrogen atom within a spirocyclic framework, which contributes to its distinct chemical properties. The molecular formula is C${10}$H${20}$BrN, and it is classified as an ionic liquid due to its ionic nature and low melting point, making it suitable for various applications in organic synthesis and material science .
6-Azoniaspiro(5.5)undecane bromide is a well-established research compound with documented procedures for its synthesis. Studies have explored various methods for its preparation, including reductive amination, [] quaternization reactions, [] and cyclization approaches. []
These studies often involve detailed characterization techniques, such as nuclear magnetic resonance (NMR) spectroscopy, [, ] mass spectrometry, [] and elemental analysis, [] to confirm the structure and purity of the synthesized compound.
Research has explored the potential of 6-azoniaspiro(5.5)undecane bromide as a catalyst in various chemical reactions. Its quaternary ammonium group and the spirocyclic structure contribute to its unique properties, making it a potential candidate for:
Recent research has focused on the potential applications of 6-azoniaspiro(5.5)undecane bromide in material science, particularly in the development of:
Research indicates that 6-azaspiro[5.5]undecan-6-ium bromide exhibits significant biological activity. It has been shown to possess antimicrobial properties, making it a candidate for use in pharmaceuticals and as an antibacterial agent. Its structure allows for interactions with biological membranes, enhancing its efficacy against various pathogens . Additionally, studies suggest potential applications in drug delivery systems due to its ability to form stable complexes with drugs .
The synthesis of 6-azaspiro[5.5]undecan-6-ium bromide typically involves:
6-Azaspiro[5.5]undecan-6-ium bromide has diverse applications across multiple fields:
Studies on the interactions of 6-azaspiro[5.5]undecan-6-ium bromide reveal its ability to form complexes with various anions and cations. These interactions are crucial for understanding its behavior in biological systems and its potential as a drug delivery vehicle. The compound's ionic nature facilitates interactions with negatively charged biological membranes, which may enhance its bioavailability and therapeutic effects .
Several compounds share structural similarities with 6-azaspiro[5.5]undecan-6-ium bromide, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide | Quaternary Ammonium Salt | Ethyl group substitution enhances solubility |
| 6-Azoniaspiro[5.5]undecane bromide | Quaternary Ammonium Salt | Lacks the spirocyclic nitrogen atom |
| 1-Methyl-6-azaspiro[5.5]undecan-6-ium chloride | Quaternary Ammonium Salt | Chloride ion instead of bromide |
The uniqueness of 6-azaspiro[5.5]undecan-6-ium bromide lies in its specific spirocyclic structure that offers low ring strain and enhanced stability compared to other similar compounds. This stability makes it particularly valuable in applications requiring robust ionic liquids or stable biological agents.
The development of spirocyclic quaternary ammonium salts dates back to early 20th-century studies on polycyclic ammonium compounds. Early work focused on synthesizing spirobicyclic structures for potential pharmacological applications, such as cholinergic agents. A pivotal advancement occurred in 1999 with the introduction of $$ \text{C}_2 $$-symmetric binaphthyl-based spiro ammonium salts by Maruoka and colleagues, which demonstrated high enantioselectivity in asymmetric catalysis. Subsequent research expanded into materials science, with spirocyclic quaternary ammonium (QA) cations gaining attention for their enhanced alkaline stability in anion-exchange membranes (AEMs).
6-Azaspiro[5.5]undecan-6-ium bromide has emerged as a versatile compound in contemporary research due to its unique structural and chemical properties:
Catalytic Applications:
Materials Science:
Pharmaceutical and Biological Relevance:
Recent studies focus on optimizing synthetic routes, expanding catalytic applications, and exploring biological interactions. However, several challenges remain:
6-Azaspiro[5.5]undecan-6-ium bromide exhibits a distinctive spirocyclic architecture characterized by two six-membered rings sharing a single quaternary nitrogen atom [1]. The molecular formula C₁₀H₂₀BrN corresponds to a molecular weight of 234.18 g/mol, with the spirocyclic cation having a total of eleven carbon atoms arranged in the characteristic spiro configuration [1]. The International Union of Pure and Applied Chemistry name for this compound is 6-azoniaspiro[5.5]undecane;bromide, reflecting the presence of the positively charged nitrogen center within the spirocyclic framework [1].
The spirocyclic structure creates a three-dimensional molecular geometry where the two piperidine rings are oriented perpendicular to each other around the central nitrogen atom [2]. This geometric arrangement results from the tetrahedral hybridization of the nitrogen center, which simultaneously participates in both six-membered rings [3]. The spiro junction introduces significant rigidity to the molecular framework, preventing free rotation between the two ring systems and establishing a fixed spatial relationship between the ring components [4].
Computational studies using density functional theory calculations have revealed that the spirocyclic quaternary ammonium cation adopts preferential conformations with characteristic bond angles and distances [3]. The endocyclic carbon-nitrogen-carbon bond angles range from 102.4 to 105.1 degrees, while the exocyclic carbon-nitrogen-carbon angles span from 111.0 to 118.6 degrees [3]. These angular measurements reflect the geometric constraints imposed by the spirocyclic framework and the quaternary nature of the nitrogen center [3].
The nitrogen-carbon bond lengths within the spirocyclic system exhibit variations depending on their position relative to the spiro center [3]. Quaternary ammonium nitrogen-carbon bonds typically range from 1.474 to 1.517 Angstroms, while ring carbon-carbon bonds span from 1.517 to 1.548 Angstroms [3]. These bond length measurements are consistent with the hybridization states and electronic environment of the atoms within the spirocyclic framework [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₂₀BrN | [1] |
| Molecular Weight (g/mol) | 234.18 | [1] |
| Exact Mass (Da) | 233.07791 | [1] |
| Heavy Atom Count | 12 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Complexity | 99.3 | [1] |
The quaternary ammonium center in 6-azaspiro[5.5]undecan-6-ium bromide represents the focal point of the molecule's ionic character and intermolecular interactions [1]. The nitrogen atom bears a formal positive charge, having four covalent bonds to carbon atoms without any lone pairs, thus requiring an anionic counterion for overall charge neutrality [1]. The bromide ion serves as this counterion, establishing ionic interactions that significantly influence the compound's physical and chemical properties [1].
The quaternary ammonium moiety exhibits enhanced alkaline stability compared to traditional quaternary ammonium compounds due to the spirocyclic framework [2]. Research has demonstrated that spirocyclic quaternary ammonium cations possess higher energy barriers associated with degradation pathways, resulting in improved chemical stability under basic conditions [2]. This enhanced stability correlates with the rigid three-dimensional structure that restricts molecular motion and limits access to degradation-prone sites [2].
Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of the quaternary ammonium center [3]. The ¹H nuclear magnetic resonance spectrum displays characteristic chemical shifts at 2.22 parts per million for methylene protons and 3.79 parts per million for methylene protons adjacent to the nitrogen center [3]. The ¹³C nuclear magnetic resonance spectrum shows signals at 22.11 parts per million for ring carbon atoms and 62.92 parts per million for carbon atoms directly bonded to the quaternary nitrogen [3].
The bromide counterion participates in various intermolecular interactions that influence the overall structure and properties of the compound [5]. These interactions include electrostatic attractions with the positively charged nitrogen center and potential hydrogen bonding with adjacent molecular systems [5]. The size and polarizability of the bromide ion contribute to the specific packing arrangements observed in the solid state [5].
Spectroscopic analysis reveals that the quaternary ammonium center exhibits an AA'BB' nuclear magnetic resonance pattern, indicative of the symmetrical nature of the spirocyclic system [3]. This pattern results from the equivalent environments of corresponding protons in each six-membered ring, reflecting the structural symmetry imposed by the spiro junction [3]. The integration ratios confirm the presence of eight equivalent methylene protons in each chemical environment [3].
| NMR Type | Chemical Shift/Pattern | Assignment | Reference |
|---|---|---|---|
| ¹H NMR | 2.22 ppm (CH₂), 3.79 ppm (CH₂N) | Methylene protons | [3] |
| ¹³C NMR | 22.11 ppm (CH₂), 62.92 ppm (CH₂N) | Ring carbons | [3] |
| Chemical shift pattern | AA'BB' pattern | Symmetrical spirocycle | [3] |
| Integration | 8H each for CH₂ groups | Equivalent protons | [3] |
The crystal structure of 6-azaspiro[5.5]undecan-6-ium bromide has been characterized through X-ray crystallographic analysis of the closely related chloride analog, providing valuable insights into the solid-state organization of these spirocyclic quaternary ammonium salts [6]. The compound crystallizes in the orthorhombic crystal system with space group P 21 21 21, indicating a non-centrosymmetric arrangement of molecules within the unit cell [6].
The unit cell parameters reveal the three-dimensional packing arrangement with lattice constants of a = 8.1634 Angstroms, b = 8.9539 Angstroms, and c = 14.4292 Angstroms [6]. The unit cell angles are all 90.00 degrees, consistent with the orthorhombic crystal system [6]. The asymmetric unit contains four formula units with Z = 4 and Z' = 1, indicating that each unit cell contains four complete ionic pairs [6].
The crystal structure refinement achieved a residual factor of 0.0467, demonstrating high-quality structural determination [6]. This low residual factor indicates excellent agreement between the observed and calculated structure factors, validating the accuracy of the structural model [6]. The crystal structure reveals the specific spatial relationships between the spirocyclic cations and bromide anions within the crystalline lattice [6].
Conformational analysis of spirocyclic quaternary ammonium cations in the solid state demonstrates that the ring systems adopt chair, envelope, or twist conformations depending on packing forces and intermolecular interactions [3]. The six-membered rings within the spirocyclic framework typically favor chair conformations, which represent the most stable arrangement for cyclohexane-type systems [3]. However, crystal packing forces can induce deviations from ideal chair conformations, leading to intermediate geometries between chair and twist forms [3].
The packing behavior of spirocyclic quaternary ammonium salts involves complex intermolecular interactions between the charged centers and counterions [7]. The three-dimensional spirocyclic architecture creates specific spatial arrangements that influence the overall crystal packing efficiency [7]. The rigid molecular framework limits conformational flexibility, resulting in predictable packing patterns that maximize electrostatic interactions while minimizing steric repulsions [7].
Hydrogen bonding interactions, while limited due to the absence of traditional hydrogen bond donors in the quaternary ammonium cation, may occur through weak carbon-hydrogen to anion interactions [8]. These secondary interactions contribute to the overall stability of the crystal structure and influence the physical properties of the crystalline material [8]. The bromide ions are positioned to optimize electrostatic interactions with the positively charged nitrogen centers while accommodating the geometric constraints imposed by the spirocyclic framework [8].
| Crystal Property | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [6] |
| Space Group | P 21 21 21 | [6] |
| Unit Cell a (Å) | 8.1634 | [6] |
| Unit Cell b (Å) | 8.9539 | [6] |
| Unit Cell c (Å) | 14.4292 | [6] |
| Z | 4 | [6] |
| Residual factor (R) | 0.0467 | [6] |
The stereochemical characteristics of 6-azaspiro[5.5]undecan-6-ium bromide arise from the unique geometric constraints imposed by the spirocyclic bicyclic framework [9]. The spiro junction creates a rigid three-dimensional structure that eliminates many conformational degrees of freedom typically available to acyclic or monocyclic quaternary ammonium compounds [9]. This rigidity has profound implications for the molecule's spatial arrangement and its interactions with other chemical species [9].
The spirocyclic system lacks traditional stereogenic centers but exhibits overall molecular chirality when the two rings are substituted asymmetrically [9]. In the case of 6-azaspiro[5.5]undecan-6-ium bromide, the symmetric nature of the two identical six-membered rings results in an achiral molecule [1]. However, the perpendicular arrangement of the rings creates distinct spatial regions that can exhibit different reactivity patterns [9].
Conformational analysis reveals that each six-membered ring within the spirocyclic framework can adopt various conformations, including chair, boat, and twist forms [3]. The preferred conformations are influenced by the geometric constraints of the spiro junction and intermolecular interactions in different phases [3]. In the gas phase, density functional theory calculations predict that the spirocyclic ammonium cation adopts a conformation with C2 symmetry, where both rings are in envelope conformations [3].
The bicyclic nature of the spirocyclic system creates a unique three-dimensional shape that differs significantly from linear or planar quaternary ammonium compounds [10]. This three-dimensional architecture is particularly important for applications requiring specific spatial arrangements or molecular recognition properties [10]. The spirocyclic framework provides a scaffold that positions functional groups in defined spatial relationships [10].
Ring inversion processes in the spirocyclic system are restricted compared to monocyclic systems due to the constraints imposed by the spiro junction [11]. Nuclear magnetic resonance studies of related spirocyclic quaternary ammonium salts have revealed energy barriers for ring inversion processes in the range of 53.4 kilojoules per mole [11]. These relatively high energy barriers contribute to the conformational stability of the spirocyclic framework [11].
The stereochemical implications extend to the molecule's interaction with chiral environments and its potential for asymmetric recognition [12]. While the parent compound is achiral, derivatives with asymmetric substitution patterns can exhibit axial chirality due to the perpendicular arrangement of the rings [12]. This type of chirality is particularly relevant for applications in asymmetric catalysis or chiral recognition [12].
The bicyclic system also influences the electronic distribution within the molecule, affecting both the chemical reactivity and physical properties [13]. The spirocyclic framework creates a unique electronic environment around the quaternary nitrogen center that differs from traditional quaternary ammonium compounds [13]. This electronic environment can be fine-tuned through structural modifications to achieve desired properties for specific applications [13].
| Bond/Angle Type | Value Range (Å or °) | Source |
|---|---|---|
| N-C (quaternary ammonium) | 1.474-1.517 | X-ray crystallography [3] |
| N-C (ring) | 1.497-1.520 | X-ray crystallography [3] |
| C-C (ring) | 1.517-1.548 | X-ray crystallography [3] |
| C-N-C (endocyclic) | 102.4-105.1 | DFT calculations [3] |
| C-N-C (exocyclic) | 111.0-118.6 | DFT calculations [3] |
| Ring conformation | Chair/envelope/twist | Conformational analysis [3] [11] |
The systematic naming of spirocyclic compounds follows well-established International Union of Pure and Applied Chemistry principles that address the unique structural features of these bicyclic systems [1] [2]. Spirocyclic compounds are characterized by two or more rings sharing a single common atom, termed the spiro atom, which creates distinctive structural and chemical properties [3].
The fundamental International Union of Pure and Applied Chemistry approach to naming spirocyclic compounds employs the prefix "spiro" followed by bracketed numbers indicating the number of atoms in each ring component, excluding the spiro atom itself [1] [2]. This systematic approach was originally proposed by von Baeyer and has been refined over decades to provide unambiguous nomenclature for increasingly complex spirocyclic systems [1].
For 6-Azaspiro[5.5]undecan-6-ium bromide, the International Union of Pure and Applied Chemistry naming convention follows these specific rules. The compound contains two six-membered rings connected through a single nitrogen atom, which serves as the spiro center [4] [5]. The designation "[5.5]" indicates that each ring contains five carbon atoms in addition to the shared nitrogen atom, creating the characteristic spiro junction [4] [5].
The "aza" prefix specifically denotes the presence of nitrogen as a heteroatom within the ring system, while the "6-" locant indicates the position of the nitrogen atom in the numbering sequence [6] [5]. The International Union of Pure and Applied Chemistry system requires that numbering begins from the smaller ring, proceeding through the spiro atom to the larger ring, though in this case both rings are equivalent in size [2] [7].
The suffix "-ium" indicates the quaternary nature of the nitrogen center, signifying that the nitrogen atom bears a formal positive charge and is bonded to four substituents [4] [5]. This quaternary ammonium character is fundamental to the compound's chemical behavior and distinguishes it from neutral tertiary amines.
The International Union of Pure and Applied Chemistry rules for spirocyclic heterocycles require careful attention to the heteroatom incorporation and charge state. When nitrogen is present as a quaternary center, the naming convention must reflect both the heterocyclic nature and the ionic character of the compound [8] [9]. The systematic name thus becomes "6-Azaspiro[5.5]undecan-6-ium bromide," clearly indicating the spirocyclic structure, nitrogen position, quaternary charge, and bromide counterion.
| Property | Value |
|---|---|
| IUPAC Name | 6-Azaspiro[5.5]undecan-6-ium bromide [4] |
| Alternative Name (Common) | 6-Azoniaspiro[5.5]undecane bromide [4] |
| Alternative Name (Systematic) | 1,1'-Spirobipiperidinium bromide [4] |
| CAS Number | 6286-82-4 [4] |
| Molecular Formula | C10H20BrN [4] |
| Molecular Weight | 234.18 g/mol [4] |
Beyond the primary International Union of Pure and Applied Chemistry designation, 6-Azaspiro[5.5]undecan-6-ium bromide is known by several alternative nomenclature systems, each reflecting different aspects of its chemical structure and properties [4] [10]. These alternative naming systems provide valuable insights into the compound's structural relationships and functional characteristics.
The most commonly encountered alternative is "6-Azoniaspiro[5.5]undecane bromide," which employs the "azonia-" prefix to specifically denote the positively charged nitrogen center [4] [5]. This nomenclature system explicitly indicates the quaternary ammonium character through the "onia" designation, which is reserved for positively charged heteroatoms in heterocyclic systems [5]. The use of "azonia-" rather than "aza-" immediately signals to chemists that the nitrogen bears a formal positive charge, making this naming convention particularly useful in contexts where the ionic character is central to the compound's properties.
Another significant alternative name is "1,1'-Spirobipiperidinium bromide," which takes a different structural approach to nomenclature [4] [10]. This name conceptualizes the compound as two piperidine rings joined at a single carbon atom, with the nitrogen atoms bearing positive charges. The "spiro" designation indicates the shared atom connection, while "bipiperidinium" suggests the presence of two piperidine moieties in their charged forms. This naming system is particularly valuable because it emphasizes the relationship to piperidine, a well-known six-membered saturated nitrogen heterocycle.
The Chemical Abstracts Service registry system also provides systematic indexing for this compound under the primary name "6-Azaspiro[5.5]undecan-6-ium bromide" [4] [11]. The Chemical Abstracts Service approach to naming follows International Union of Pure and Applied Chemistry principles but includes additional considerations for database indexing and retrieval. The Chemical Abstracts Service system ensures that compounds can be unambiguously identified in chemical literature and patent databases.
Several shortened or colloquial names are also encountered in the literature. These include "azaspiro undecane bromide" and "spirocyclic quaternary ammonium bromide," both of which provide abbreviated descriptions focusing on key structural features [13]. While these names lack the precision of formal International Union of Pure and Applied Chemistry nomenclature, they serve useful purposes in general chemical discourse and preliminary compound identification.
| Nomenclature System | Name | Description |
|---|---|---|
| IUPAC Systematic | 6-Azaspiro[5.5]undecan-6-ium bromide [4] | Standard IUPAC name indicating spiro junction and quaternary nitrogen |
| IUPAC Alternative | 6-Azoniaspiro[5.5]undecane bromide [4] | Alternative IUPAC using azonia- prefix for charged nitrogen |
| CAS Registry | 6-Azaspiro[5.5]undecan-6-ium bromide [4] | Chemical Abstracts Service registered name |
| Common Name | 1,1'-Spirobipiperidinium bromide [4] | Descriptive name based on spirobipiperidine structure |
| Structural Descriptor | Azaspiro undecane bromide | Simplified structural description |
| Functional Class | Quaternary ammonium bromide | Functional classification emphasizing ionic nature |
The diversity of naming systems reflects the compound's complex structural features and its relevance to multiple areas of chemistry. Each nomenclature approach emphasizes different aspects of the molecule's structure and properties, providing chemists with flexible tools for communication and literature searching. The systematic International Union of Pure and Applied Chemistry approach ensures precision and global consistency, while alternative names facilitate understanding within specific chemical contexts.
Modern chemical databases and literature increasingly rely on multiple naming systems to ensure comprehensive coverage and accessibility. The compound's entry in major chemical databases like PubChem includes all significant alternative names, enabling researchers to locate relevant information regardless of the naming convention used in their search terms [4]. This multiplicity of names also reflects the compound's interdisciplinary relevance, spanning organic synthesis, materials science, and biological chemistry.
The taxonomical classification of 6-Azaspiro[5.5]undecan-6-ium bromide within the broader category of quaternary ammonium salts reveals its position in a hierarchical system of chemical classification that encompasses structural, functional, and chemical properties [14] [8] [9]. This classification system provides essential context for understanding the compound's behavior and relationships to other chemical species.
At the highest level of classification, the compound belongs to the broad category of quaternary ammonium compounds, which are characterized by nitrogen atoms bonded to four substituents and bearing a permanent positive charge [14] [8] [9]. These compounds are distinguished from primary, secondary, and tertiary amines by their permanently charged nature, which is independent of solution pH conditions [14] [8] [9]. This fundamental characteristic places quaternary ammonium compounds in a unique position within nitrogen-containing organic compounds.
Within the quaternary ammonium class, 6-Azaspiro[5.5]undecan-6-ium bromide is further classified as a cyclic quaternary ammonium salt, specifically a heterocyclic quaternary ammonium compound [13] [14]. This subcategory encompasses compounds where the quaternary nitrogen is incorporated into ring systems, creating distinctive structural and chemical properties compared to acyclic quaternary ammonium compounds. The cyclic nature fundamentally alters the compound's conformational flexibility and can significantly influence its chemical reactivity and biological activity.
The spirocyclic nature of the compound places it in an even more specialized subcategory within cyclic quaternary ammonium salts [13] [15]. Spirocyclic quaternary ammonium compounds are characterized by their unique three-dimensional structure, where two rings share a single atom [13] [15]. This structural arrangement creates specific geometric constraints and electronic properties that distinguish these compounds from other cyclic quaternary ammonium salts. Research has demonstrated that spirocyclic quaternary ammonium compounds often exhibit enhanced chemical stability and unique biological activities compared to their non-spirocyclic counterparts [13] [15].
The specific ring size classification further refines the taxonomical position of 6-Azaspiro[5.5]undecan-6-ium bromide [13] [4]. The compound contains two six-membered rings, placing it within the spiro[5.5] subcategory of spirocyclic compounds. This ring size arrangement is particularly significant because six-membered rings generally adopt stable chair conformations, contributing to the overall structural stability of the compound [13] [4].
From a functional perspective, the compound is classified as a halide salt, specifically a bromide salt [4] [16]. This classification reflects the presence of the bromide anion as the counterion to the quaternary ammonium cation. The choice of counterion can significantly influence the compound's physical properties, including solubility, melting point, and crystal structure. Bromide salts generally exhibit different properties compared to chloride, iodide, or other counterion variants of the same quaternary ammonium cation [16] [17].
| Classification Level | Category | Description |
|---|---|---|
| Chemical Class | Quaternary ammonium compound [14] | Permanently charged nitrogen compound |
| Structural Type | Spirocyclic heterocycle [13] | Two rings sharing one common atom |
| Functional Group | Onium salt [14] | Positively charged heteroatom salt |
| Ionic Character | Ionic compound [9] | Cation-anion pair compound |
| Ring System | Bicyclic spiro system [4] | Spiro[5.5] ring arrangement |
| Nitrogen Environment | Tetrasubstituted nitrogen [14] | Quaternary nitrogen center |
| Counter Ion | Halide salt (bromide) [4] | Bromide anion counterion |
The taxonomical classification system also considers the compound's potential applications and biological activities. Quaternary ammonium compounds, including spirocyclic variants, are known for their antimicrobial properties, surfactant behavior, and potential as phase transfer catalysts [14] [8] [18]. The spirocyclic structure may impart enhanced stability and selectivity compared to non-spirocyclic quaternary ammonium compounds, making this class of compounds particularly valuable in pharmaceutical and materials applications [13] [15].
Within the broader context of heterocyclic chemistry, 6-Azaspiro[5.5]undecan-6-ium bromide represents a specific intersection of several important chemical concepts: heterocyclic structures, quaternary ammonium chemistry, and spirocyclic systems [13] [14] [8]. This intersection creates a compound with unique properties that may not be predictable from consideration of any single structural feature alone.
The compound's classification within quaternary ammonium salts also relates to its synthetic accessibility and chemical stability. Quaternary ammonium compounds are typically prepared through alkylation reactions of tertiary amines, and the spirocyclic structure can influence both the synthetic route and the stability of the resulting quaternary ammonium salt [14] [8]. The specific structural features of 6-Azaspiro[5.5]undecan-6-ium bromide may confer enhanced resistance to nucleophilic attack and thermal decomposition compared to acyclic quaternary ammonium compounds.
Modern approaches to quaternary ammonium salt classification increasingly consider environmental and toxicological factors alongside traditional structural and functional categories [8] [18]. The spirocyclic structure of 6-Azaspiro[5.5]undecan-6-ium bromide may influence its biodegradability, bioaccumulation potential, and toxicity profile, factors that are becoming increasingly important in the development and application of quaternary ammonium compounds [8] [18].
The taxonomical classification of 6-Azaspiro[5.5]undecan-6-ium bromide within quaternary ammonium salts provides a comprehensive framework for understanding its chemical properties, potential applications, and relationships to other compounds. This classification system serves as a foundation for predicting chemical behavior, designing synthetic routes, and identifying potential applications in various fields of chemistry and materials science.
Research into spirocyclic quaternary ammonium compounds continues to expand our understanding of their unique properties and potential applications [13] [15] [19]. The taxonomical classification system provides a structured approach to organizing this growing body of knowledge and facilitating communication among researchers working in related areas. As new spirocyclic quaternary ammonium compounds are discovered and synthesized, the classification system continues to evolve to accommodate new structural variants and functional properties.
The compound's position within the quaternary ammonium salt taxonomy also informs regulatory and safety considerations. Quaternary ammonium compounds are subject to specific regulations in various jurisdictions, and the spirocyclic structure may influence the compound's regulatory classification and required safety assessments [8] [18]. Understanding the taxonomical position of 6-Azaspiro[5.5]undecan-6-ium bromide is therefore essential for its safe and legal handling, storage, and application.